4-(5-methyl-1H-tetrazol-1-yl)piperidine
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Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)piperidine is a chemical compound that belongs to the class of tetrazoles and piperidines Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, while piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)piperidine can be approached through several methods. One common method involves the reaction of piperidine with 5-methyl-1H-tetrazole under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(5-methyl-1H-tetrazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
4-(5-methyl-1H-tetrazol-1-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the biological target .
Comparison with Similar Compounds
4-(5-methyl-1H-tetrazol-1-yl)piperidine can be compared with other similar compounds, such as:
4-(1-methyl-1H-tetrazol-5-yl)piperidine: This compound has a similar structure but differs in the position of the methyl group on the tetrazole ring.
5-phenyltetrazole: This compound has a phenyl group attached to the tetrazole ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H13N5 |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-6-9-10-11-12(6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 |
InChI Key |
DRGIBGLITUBVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2CCNCC2 |
Origin of Product |
United States |
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